2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Overview
Description
2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is a chemical compound with the molecular formula C12H20N2O6 . It has a molecular weight of 288.3 . The IUPAC name for this compound is 2-oxa-5-azabicyclo[2.2.1]heptane hemioxalate .
Molecular Structure Analysis
The InChI code for 2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is 1S/2C5H9NO.C2H2O4/c21-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h24-6H,1-3H2;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Analysis
The synthesis and nuclear magnetic resonance (NMR) investigation of chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives have been explored, showcasing the compound's utility in chemical synthesis and analysis (Portoghese & Turcotte, 1971).
Medicinal Chemistry and Drug Development
A study presented the synthesis of backbone-constrained γ-amino acid analogues using 2-oxa-5-azabicyclo[2.2.1]heptane, indicating its potential in creating analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022). Additionally, structurally novel morpholine amino acids based on this compound have been synthesized, which could aid in modulating the properties of drug candidates (Kou et al., 2017).
Structure-Activity Relationships
The conformation and charge distribution of bicyclic β-lactams, including derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane, were studied to understand their structure-activity relationships, particularly in relation to β-lactamase inhibitor capability (Fernández et al., 1992).
Novel Synthesis Techniques
Research has also focused on developing novel synthesis techniques for related compounds, like the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system, which has implications for further chemical research and development (Brown et al., 1977).
Application in Carbohydrate Chemistry
The compound's utility in carbohydrate chemistry is highlighted by the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems through reactions of protected phosphoramidate derivatives of carbohydrates (Francisco et al., 2000).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NO.C2H2O4/c2*1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h2*4-6H,1-3H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNAVAMSHBSLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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